molecular formula C21H16ClNO2 B11074394 2-chloro-N-[2-(phenylacetyl)phenyl]benzamide

2-chloro-N-[2-(phenylacetyl)phenyl]benzamide

Cat. No.: B11074394
M. Wt: 349.8 g/mol
InChI Key: ROMUFWCBPONMOC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(phenylacetyl)phenyl]benzamide is an organic compound with the molecular formula C21H16ClNO2 It is a benzamide derivative, characterized by the presence of a chloro group, a phenylacetyl group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(phenylacetyl)phenyl]benzamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(phenylacetyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-N-[2-(phenylacetyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(phenylacetyl)phenyl]benzamide is unique due to the presence of both the chloro and phenylacetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H16ClNO2

Molecular Weight

349.8 g/mol

IUPAC Name

2-chloro-N-[2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C21H16ClNO2/c22-18-12-6-4-10-16(18)21(25)23-19-13-7-5-11-17(19)20(24)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25)

InChI Key

ROMUFWCBPONMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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